molecular formula C12H17NO2 B7892550 4-(Cyclopentyloxy)-2-methoxyaniline

4-(Cyclopentyloxy)-2-methoxyaniline

Cat. No.: B7892550
M. Wt: 207.27 g/mol
InChI Key: IOZFAMMPMWWPGG-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-2-methoxyaniline is an organic compound with the molecular formula C12H17NO2. This compound is characterized by the presence of a cyclopentyloxy group and a methoxy group attached to an aniline ring. It is a derivative of aniline, which is a fundamental building block in organic chemistry. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-2-methoxyaniline typically involves the reaction of 4-chloro-2-methoxyaniline with cyclopentanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopentyloxy group. The general reaction scheme is as follows:

4-chloro-2-methoxyaniline+cyclopentanolK2CO3,refluxThis compound+KCl\text{4-chloro-2-methoxyaniline} + \text{cyclopentanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} + \text{KCl} 4-chloro-2-methoxyaniline+cyclopentanolK2​CO3​,reflux​this compound+KCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-2-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy and cyclopentyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

4-(Cyclopentyloxy)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used. In the case of its potential use as a pharmaceutical agent, it may interact with cellular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopentyloxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of an amine group.

    2-(Cyclopentyloxy)-4-methoxyphenol: Similar structure with a phenol group instead of an amine group.

    4-(Cyclopentyloxy)-2-hydroxyaniline: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

4-(Cyclopentyloxy)-2-methoxyaniline is unique due to the presence of both a cyclopentyloxy group and a methoxy group on the aniline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-cyclopentyloxy-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-12-8-10(6-7-11(12)13)15-9-4-2-3-5-9/h6-9H,2-5,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZFAMMPMWWPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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